molecular formula C13H8Cl3N3O2S2 B12076321 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- CAS No. 649662-73-7

2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-

Cat. No.: B12076321
CAS No.: 649662-73-7
M. Wt: 408.7 g/mol
InChI Key: HNJSGLSFOXAJCS-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the thiophenesulfonamide and chloro groups. The process often starts with the preparation of the imidazole core, which can be achieved through the reaction of glyoxal and ammonia . The thiophenesulfonamide group is then introduced through a sulfonation reaction, followed by chlorination to attach the chloro groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenesulfonamide derivatives: Similar compounds with variations in the substituents on the thiophene ring.

    Imidazole derivatives: Compounds with different functional groups attached to the imidazole core.

Uniqueness

The uniqueness of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

649662-73-7

Molecular Formula

C13H8Cl3N3O2S2

Molecular Weight

408.7 g/mol

IUPAC Name

5-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C13H8Cl3N3O2S2/c14-10-5-6-11(22-10)23(20,21)18-8-1-3-9(4-2-8)19-7-17-12(15)13(19)16/h1-7,18H

InChI Key

HNJSGLSFOXAJCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)N3C=NC(=C3Cl)Cl

Origin of Product

United States

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